molecular formula C21H17ClN4OS B11294735 3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11294735
M. Wt: 408.9 g/mol
InChI Key: IIIWIGDNIRYSRZ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a pteridinone core structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pteridinone core, followed by the introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles

Uniqueness

3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is unique due to its specific combination of functional groups and its pteridinone core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H17ClN4OS

Molecular Weight

408.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C21H17ClN4OS/c1-14-2-4-16(5-3-14)13-28-21-25-19-18(23-10-11-24-19)20(27)26(21)12-15-6-8-17(22)9-7-15/h2-11H,12-13H2,1H3

InChI Key

IIIWIGDNIRYSRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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